molecular formula C16H15N5O B15107746 N-[(4-methylphenyl)methyl]-2-(tetrazol-1-yl)benzamide CAS No. 851206-33-2

N-[(4-methylphenyl)methyl]-2-(tetrazol-1-yl)benzamide

Cat. No.: B15107746
CAS No.: 851206-33-2
M. Wt: 293.32 g/mol
InChI Key: HTQNURGARRPZLU-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)methyl]-2-(tetrazol-1-yl)benzamide (CAS: 851206-33-2) is a benzamide derivative featuring a tetrazole ring at the 2-position of the benzamide core and a 4-methylbenzyl group attached to the amide nitrogen. The 4-methylbenzyl substituent enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and bioavailability.

Properties

CAS No.

851206-33-2

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H15N5O/c1-12-6-8-13(9-7-12)10-17-16(22)14-4-2-3-5-15(14)21-11-18-19-20-21/h2-9,11H,10H2,1H3,(H,17,22)

InChI Key

HTQNURGARRPZLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N3C=NN=N3

solubility

27.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the tetrazole intermediate with 2-aminobenzamide under suitable conditions.

    Introduction of the 4-Methylphenyl Group:

Industrial Production Methods

Industrial production of N-[(4-methylphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)benzamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert amide groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:

Compound Name Core Structure Substituents/Functional Groups Heterocycle(s) Pharmacological Activity Reference
Target Compound Benzamide 2-(Tetrazol-1-yl), N-(4-methylbenzyl) Tetrazole Unknown (potential NF-κB inhibition)
SNI-1 Ethane Tetrazolyl-thio, 3,4-dihydroxyphenyl Tetrazole CARP-1/NEMO binding inhibitor
Compound 9d () Acetamide Thiazolyl-triazole, 4-methylphenyl Thiazole, Triazole Anticancer (docking studies)
Compound 9j () Benzamide Triazole-thiazole, ethylphenyl Triazole, Thiazole Tyrosinase inhibition
Compound Benzamide Tetrazolyl, thiazolyl, 4-fluorophenyl Tetrazole, Thiazole Not specified
Key Observations:

Heterocyclic Variations: The target compound’s tetrazole moiety distinguishes it from triazole- or thiazole-containing analogs (e.g., Compounds 9d and 9j). SNI-1 combines a tetrazole with a thioether-linked dihydroxyphenyl group, enabling redox-modulating activity, which is absent in the target compound .

Substituent Effects :

  • The 4-methylbenzyl group in the target compound increases lipophilicity compared to SNI-2’s sulfonamide-phenylethyl group, which may alter membrane permeability .
  • Fluorophenyl () and bromophenyl () substituents in analogs introduce electronegativity, affecting binding affinity to hydrophobic enzyme pockets .

SNI-1 and SNI-2 inhibit NF-κB signaling by disrupting CARP-1/NEMO interactions, suggesting the target compound’s tetrazole could similarly interfere with protein complexes .

Spectral Data Insights:
  • IR Spectroscopy : Tetrazole C=N stretching (~1250–1300 cm⁻¹) and benzamide C=O (~1660–1680 cm⁻¹) are critical for structural confirmation .
  • NMR : The 4-methylbenzyl group’s protons (δ ~2.3 ppm for CH₃, δ ~4.5 ppm for CH₂) and tetrazole aromatic protons (δ ~8.0–9.0 ppm) distinguish the target from analogs .

Physicochemical and Pharmacokinetic Properties

Property Target Compound SNI-1 Compound 9d ()
LogP High (4-methylbenzyl) Moderate (dihydroxyphenyl) High (thiazole-triazole)
Metabolic Stability High (tetrazole) Moderate (thioether) Moderate (triazole)
Bioavailability Likely enhanced Limited (polar groups) Variable
  • The target’s tetrazole improves metabolic stability over triazoles or thiazoles, which are prone to oxidation .
  • SNI-1 ’s dihydroxyphenyl group may confer solubility but reduce blood-brain barrier penetration compared to the target’s hydrophobic 4-methylbenzyl .

Biological Activity

N-[(4-methylphenyl)methyl]-2-(tetrazol-1-yl)benzamide is an organic compound belonging to the benzamide family. Its unique structure, which includes a tetrazole ring and a 4-methylphenyl group, suggests significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features:

  • Tetrazole Ring : A five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom.
  • Benzamide Moiety : Comprising a benzene ring bonded to an amide functional group.
  • 4-Methylphenyl Group : This substitution increases the compound's complexity and may enhance its biological activity.

The structural formula can be represented as follows:

N 4 methylphenyl methyl 2 tetrazol 1 yl benzamide\text{N 4 methylphenyl methyl 2 tetrazol 1 yl benzamide}

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies have shown potential antibacterial and antifungal activities. The tetrazole moiety may facilitate interactions with microbial enzymes, leading to inhibition of growth.
  • Anticancer Activity : The compound has been investigated for its cytotoxic effects against various cancer cell lines. Its structural features suggest it might interfere with cellular pathways involved in tumor growth.
  • Enzyme Interaction : The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes, potentially modulating their activity.

Case Studies

  • Anticancer Studies :
    • A study evaluated the cytotoxicity of this compound against renal cell adenocarcinoma. Results indicated that the compound exhibited significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Activity :
    • In vitro tests demonstrated that the compound had moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 100 to 400 μg/mL . Further modifications to the structure could enhance its efficacy.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : By mimicking natural substrates, it can inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cellular function.

Comparative Analysis

To better understand its potential, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesUnique Aspects
N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamideContains bromine instead of methyl groupPotentially different reactivity due to bromine
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamideContains methoxy groupMay exhibit distinct solubility and electronic properties
N-(3-methylphenyl)-2-(tetrazol-1-yl)benzamideDifferent positioning of methyl groupVariations in biological activity due to structural differences

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